Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate

Übersicht

Beschreibung

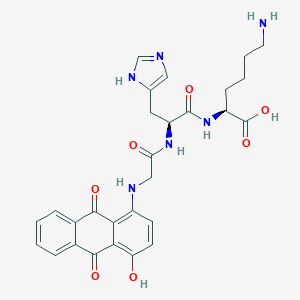

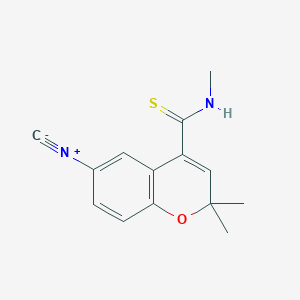

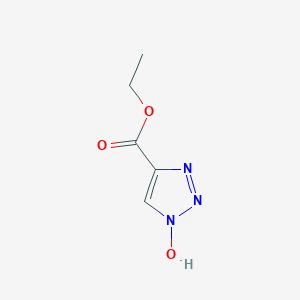

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry and has been incorporated into a variety of therapeutic agents. The ethyl ester group at the 4-position and the hydroxy functionality at the 1-position of the triazole ring are functional groups that can be further modified to create a diverse array of derivatives with potential biological activities.

Synthesis Analysis

The synthesis of ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate derivatives can be achieved through "click chemistry," which typically involves the cycloaddition of azides and alkynes. An efficient synthesis route for a related compound, ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, has been described using ethyl diazoacetate and aryl imines in the presence of a base, yielding fully substituted 1,2,3-triazoles in good to high yields . Similarly, other synthetic approaches for triazole derivatives involve cyclocondensation reactions with carboxylic acid hydrazides or reactions with organolead triacetates .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized by various spectroscopic methods and crystallography. For instance, the structural and spectral characterization of ethyl 2-ethyl-5-(1-naphthylamino)-1,2,3-triazole-4-carboxyate, a compound with a similar triazole core, was determined using X-ray crystallography, revealing the molecule's triclinic space group and stabilizing hydrogen bonds .

Chemical Reactions Analysis

Triazole derivatives can undergo a variety of chemical reactions, allowing for the synthesis of complex molecules. For example, ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates can be synthesized and further reacted with hydrazine to yield triazolopyridazinones . Additionally, the synthesis of 1-(4-ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid demonstrates the potential for ring-chain tautomerism in these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their functional groups and molecular structure. Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and NMR chemical shifts, providing insights into the compound's behavior in different environments . The solubility, melting point, and stability of these compounds can vary significantly based on their substitution patterns and the presence of different functional groups.

Wissenschaftliche Forschungsanwendungen

-

Medicinal Chemistry

- 1,2,3-triazoles are used in medicinal chemistry for the synthesis of complex molecules like peptides.

- They have shown potent mesenchymal–epithelial transition factor (c-Met) protein kinase inhibition .

- Structures containing these heterocyclic nuclei have shown GABA A allosteric modulating activity .

- They have demonstrated BACE-1 inhibition .

-

Organic Chemistry

-

Polymer Chemistry

-

Supramolecular Chemistry

-

Bioconjugation

-

Chemical Biology

-

Carbonic Anhydrase-II Inhibitors

- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

- These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .

- The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

-

Pharmaceuticals and Agrochemicals

-

Antimicrobial, Antiviral, Antitubercular, Anticancer, Anticonvulsant, Analgesic, Antioxidant, Anti-inflammatory, and Antidepressant Activities

- 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is a template potentially useful in medicinal chemistry research and therapeutic applications .

- These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

-

Organocatalysis, Materials Science

-

Fluorescent Imaging

-

Antifungal Activities

-

Synthesis of Heterocyclic Compounds

- Pyrazines and pyridazines fused to 1,2,3-triazoles are obtained through a variety of synthetic routes .

- These heterocyclic ring systems are constructed by cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .

- These heterocycles have applications in medicinal chemistry (c-Met inhibition or GABA A modulating activity), as fluorescent probes, and as structural units of polymers .

-

Carbonic Anhydrase-II Inhibitors

- A series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .

- These compounds were evaluated for their carbonic anhydrase-II enzyme inhibitory activity in vitro .

- The new compounds have shown moderate inhibition potential against carbonic anhydrase-II enzyme .

-

Antidiabetic, Antimalarial, Antioxidant, Anticancer, Anti-inflammatory, Antileishmanial, Antiviral, Antihypertensive Activities

- 1,2,3-triazoles exhibit a wide range of biological applications indicating that this moiety is a template potentially useful in medicinal chemistry research and therapeutic applications .

- These compounds are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Safety And Hazards

Ethyl 1-Hydroxy-1H-1,2,3-triazole-4-carboxylate is classified as a dangerous substance. It has hazard statements H228-H315-H319-H335, indicating that it is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Eigenschaften

IUPAC Name |

ethyl 1-hydroxytriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-2-11-5(9)4-3-8(10)7-6-4/h3,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRHQRGFVOSDDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60414861 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

CAS RN |

137156-41-3 | |

| Record name | Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60414861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.